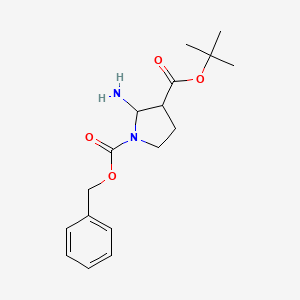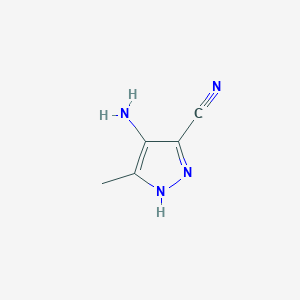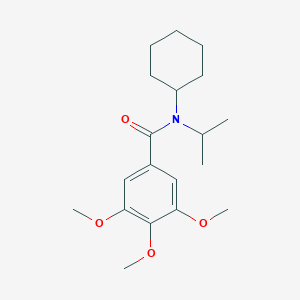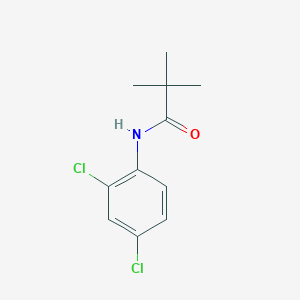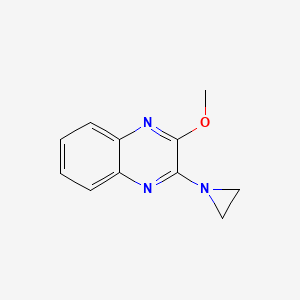
Quinoxaline, 2-(1-aziridinyl)-3-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-aziridin-1-yl-2-methoxy-quinoxaline is a heterocyclic compound that features both aziridine and quinoxaline moieties Aziridines are three-membered nitrogen-containing rings known for their high reactivity, while quinoxalines are bicyclic compounds containing a benzene ring fused with a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-aziridin-1-yl-2-methoxy-quinoxaline typically involves the formation of the quinoxaline core followed by the introduction of the aziridine ring. One common method is the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline core. The methoxy group can be introduced via methylation reactions. The aziridine ring is then formed through aziridination reactions, which can involve the use of aziridine precursors and appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors for the condensation and aziridination steps, ensuring consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, would be beneficial for large-scale production .
化学反応の分析
Types of Reactions
3-aziridin-1-yl-2-methoxy-quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of amino derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Amino derivatives and other ring-opened products
科学的研究の応用
3-aziridin-1-yl-2-methoxy-quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
作用機序
The mechanism of action of 3-aziridin-1-yl-2-methoxy-quinoxaline involves its interaction with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. This can result in the inhibition of enzymes or the disruption of cellular processes. The quinoxaline moiety can interact with DNA and proteins, further contributing to its biological activity .
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler analog without the aziridine ring, used in various chemical and biological applications.
2-methoxyquinoxaline: Similar structure but lacks the aziridine ring, used in medicinal chemistry.
Aziridine: A simpler compound with only the aziridine ring, used as a building block in organic synthesis
Uniqueness
3-aziridin-1-yl-2-methoxy-quinoxaline is unique due to the combination of the aziridine and quinoxaline moieties, which imparts distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
92289-53-7 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC名 |
2-(aziridin-1-yl)-3-methoxyquinoxaline |
InChI |
InChI=1S/C11H11N3O/c1-15-11-10(14-6-7-14)12-8-4-2-3-5-9(8)13-11/h2-5H,6-7H2,1H3 |
InChIキー |
OQVBWLCXCLNBNY-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=CC=CC=C2N=C1N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


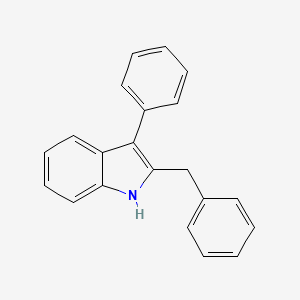
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B14003723.png)
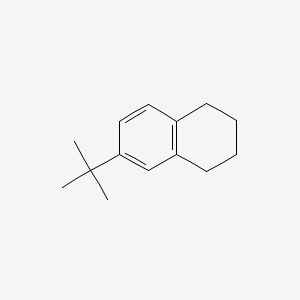
![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
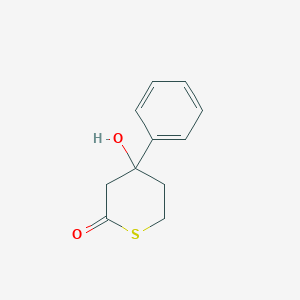

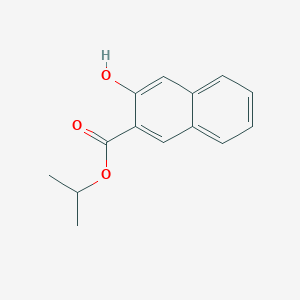
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)

